Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 912569-58-5
VCID: VC3861065
InChI: InChI=1S/C15H22N2O2/c1-3-19-15(18)13-7-4-5-8-14(13)17-10-6-9-16(2)11-12-17/h4-5,7-8H,3,6,9-12H2,1-2H3
SMILES: CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate

CAS No.: 912569-58-5

Cat. No.: VC3861065

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate - 912569-58-5

Specification

CAS No. 912569-58-5
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate
Standard InChI InChI=1S/C15H22N2O2/c1-3-19-15(18)13-7-4-5-8-14(13)17-10-6-9-16(2)11-12-17/h4-5,7-8H,3,6,9-12H2,1-2H3
Standard InChI Key XAVHDPRFJKPWNA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C
Canonical SMILES CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C

Introduction

Chemical Structure and Nomenclature

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate belongs to the diazepane family, which features a seven-membered ring containing two nitrogen atoms. The compound’s IUPAC name, ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate, reflects its ortho-substituted benzoate ester and methylated diazepane moiety. Key structural features include:

  • Benzoate group: A benzene ring esterified with an ethoxy group at the 2-position.

  • 1,4-Diazepane ring: A saturated seven-membered ring with nitrogen atoms at positions 1 and 4, the latter substituted with a methyl group.

The compound’s SMILES notation, CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C, and InChI key, XAVHDPRFJKPWNA-UHFFFAOYSA-N, provide precise representations of its connectivity and stereochemistry .

Synthesis and Characterization

Synthetic Routes

The synthesis of ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate typically involves:

  • Alkylation of diazepane derivatives: Reacting 4-methyl-1,4-diazepane with ethyl 2-bromobenzoate under acidic conditions.

  • Catalytic hydrofunctionalization: A Rh-catalyzed intramolecular hydroamination of internal alkynes, as demonstrated in the synthesis of related 1,4-benzodiazepines .

Reaction monitoring employs thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity. For example, 1H^1\text{H}-NMR spectra typically show signals for the ethyl ester group (δ 1.3–1.4 ppm, triplet; δ 4.2–4.3 ppm, quartet) and the diazepane ring protons (δ 2.4–3.5 ppm).

Physicochemical Properties

PropertyValueSource
Molecular Weight262.35 g/mol
Density1.071 g/cm³
Boiling Point379.5°C at 760 mmHg
Flash Point183.3°C
LogP (Partition Coefficient)2.008

The compound’s moderate lipophilicity (LogP = 2.008) suggests reasonable membrane permeability, a desirable trait for bioactive molecules .

Comparison with Structural Analogs

Ethyl 4-(4-Methyl-1,4-diazepan-1-yl)benzoate (CAS 892502-26-0)

This para-substituted isomer shares the same molecular formula but differs in the benzoate substitution pattern:

PropertyEthyl 2-Substituted IsomerEthyl 4-Substituted Isomer
CAS Number912569-58-5892502-26-0
Boiling Point379.5°CNot Reported
Biological ActivityFactor Xa inhibitionSimilar pharmacological profile

The ortho substitution in ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate may enhance steric interactions with enzymatic binding pockets, potentially improving target specificity .

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